3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Overview
Description
3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that features a combination of a fluorenylmethoxycarbonyl (Fmoc) group and a dodecylsulfanyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for its application in research and development .
Chemical Reactions Analysis
Types of Reactions
3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group.
Reduction: This reaction can affect the carbonyl group.
Substitution: This reaction can occur at the amino or sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can protect amino acids during peptide synthesis, while the dodecylsulfanyl chain can interact with lipid membranes, influencing their properties and functions .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is unique due to the presence of the dodecylsulfanyl chain, which imparts distinct hydrophobic properties and potential interactions with lipid membranes, setting it apart from other similar compounds .
Properties
Molecular Formula |
C30H41NO4S |
---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C30H41NO4S/c1-2-3-4-5-6-7-8-9-10-15-20-36-22-28(29(32)33)31-30(34)35-21-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27-28H,2-10,15,20-22H2,1H3,(H,31,34)(H,32,33) |
InChI Key |
PVOLXHPPTSGWIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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